molecular formula C13H19NS B1485573 3-Cyclopentylsulfanylmethyl-4-methylphenylamine CAS No. 1569736-78-2

3-Cyclopentylsulfanylmethyl-4-methylphenylamine

Cat. No.: B1485573
CAS No.: 1569736-78-2
M. Wt: 221.36 g/mol
InChI Key: PDLPPAGSKOGOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Cyclopentylsulfanylmethyl-4-methylphenylamine” likely refers to an organic compound that contains a phenylamine (aniline) group, a methyl group, and a cyclopentylsulfanylmethyl group . Phenylamine compounds, also known as anilines, are primary amines that have the amino group (-NH2) attached directly to a benzene ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. Phenylamine compounds can undergo a variety of reactions, including reactions at the benzylic position .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Electrochemical and Polymer Applications

Research on compounds similar to "3-Cyclopentylsulfanylmethyl-4-methylphenylamine" includes the study of their synthesis, characterization, and properties, especially in the context of electrochemical applications and polymer science. For instance, the electrochemical oxidation of certain phenylamines has been shown to produce polymeric films with good electrochemical response and electrochromic properties, useful in the development of smart materials and sensors (Nguyen & Dao, 1990). These films exhibit multiple color changes under different potentials, indicating potential applications in electronic displays and other electrochromic devices.

Analytical and Metabolite Identification

In the realm of analytical chemistry and drug metabolism, studies have explored the fragmentation patterns of related compounds using mass spectrometry. This research aids in the identification of pharmaceutical drug metabolites, crucial for understanding drug behavior in biological systems (Holman, Wright, & Langley, 2008). The identification of ortho effects on fragmentation can provide insights into the metabolic pathways of drugs and their metabolites, which is essential for drug development and pharmacokinetic studies.

Semiconductor Materials

The structural and spectroscopic investigations of similar compounds, optimized using Density Functional Theory (DFT) and compared with experimental data, highlight their relevance in improving organic semiconductor materials (Aksel, Kavlak, & Kürkçüoğlu, 2009). The vibrational wavenumbers and excitation energies derived from these studies can guide the design of materials with enhanced electronic properties, applicable in solar cells, light-emitting diodes (LEDs), and other electronic devices.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended for use as a drug, the mechanism of action would depend on how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Without specific data, it’s difficult to provide detailed information on this aspect .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include further studies to determine its properties, potential uses, and safety profile .

Properties

IUPAC Name

3-(cyclopentylsulfanylmethyl)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NS/c1-10-6-7-12(14)8-11(10)9-15-13-4-2-3-5-13/h6-8,13H,2-5,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLPPAGSKOGOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)CSC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopentylsulfanylmethyl-4-methylphenylamine
Reactant of Route 2
3-Cyclopentylsulfanylmethyl-4-methylphenylamine
Reactant of Route 3
3-Cyclopentylsulfanylmethyl-4-methylphenylamine
Reactant of Route 4
Reactant of Route 4
3-Cyclopentylsulfanylmethyl-4-methylphenylamine
Reactant of Route 5
3-Cyclopentylsulfanylmethyl-4-methylphenylamine
Reactant of Route 6
3-Cyclopentylsulfanylmethyl-4-methylphenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.